molecular formula C25H27N3O2 B304240 2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

货号 B304240
分子量: 401.5 g/mol
InChI 键: UUMRCPJGUKODOM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as TAK-659 and belongs to the family of quinolinecarboxamides.

作用机制

TAK-659 exerts its therapeutic effects by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B-cells and other immune cells. By inhibiting BTK, TAK-659 can prevent the activation and proliferation of cancer cells and modulate the immune response in autoimmune disorders.
Biochemical and Physiological Effects
TAK-659 has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life. In preclinical studies, TAK-659 has demonstrated significant anti-tumor activity and immune-modulatory effects. Furthermore, TAK-659 has also been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.

实验室实验的优点和局限性

TAK-659 has several advantages for laboratory experiments, including its high potency and selectivity for BTK inhibition, favorable pharmacokinetics, and safety profile. However, like any other experimental compound, TAK-659 also has some limitations, including potential off-target effects and the need for further optimization to enhance its therapeutic efficacy.

未来方向

Several future directions for the research on TAK-659 can be identified. Firstly, further preclinical studies are needed to evaluate the efficacy and safety of TAK-659 in different types of cancer and autoimmune disorders. Secondly, clinical trials are required to assess the therapeutic potential of TAK-659 in humans. Thirdly, the combination of TAK-659 with other drugs or therapies should be investigated to enhance its therapeutic efficacy. Finally, the development of new BTK inhibitors based on the structure of TAK-659 could lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Conclusion
In conclusion, TAK-659 is a promising chemical compound with potential therapeutic applications in cancer and autoimmune disorders. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied, and several future directions for research have been identified. Further research on TAK-659 could lead to the development of new and effective therapies for these diseases.

合成方法

The synthesis of TAK-659 involves a multi-step process that includes the reaction of 6-methyl-2-pyridinylamine with 2,6-dimethylphenyl isocyanate to form an intermediate. This intermediate is then treated with phenylacetic acid to produce the final product.

科学研究应用

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth and proliferation of cancer cells, including B-cell malignancies and solid tumors. Furthermore, TAK-659 has also been shown to modulate the immune system and reduce inflammation, making it a potential candidate for the treatment of autoimmune disorders.

属性

产品名称

2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

分子式

C25H27N3O2

分子量

401.5 g/mol

IUPAC 名称

2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C25H27N3O2/c1-15-9-8-12-20(26-15)28-24(30)21-16(2)27-18-13-25(3,4)14-19(29)23(18)22(21)17-10-6-5-7-11-17/h5-12,22,27H,13-14H2,1-4H3,(H,26,28,30)

InChI 键

UUMRCPJGUKODOM-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4)C(=O)CC(C3)(C)C)C

规范 SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4)C(=O)CC(C3)(C)C)C

Pictograms

Irritant

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。